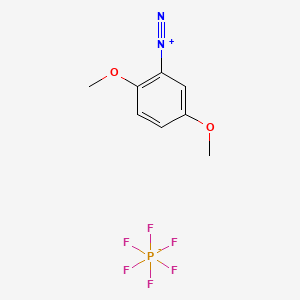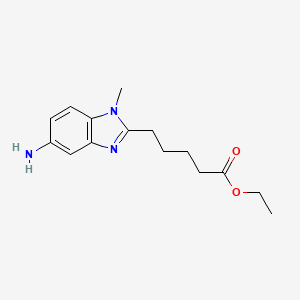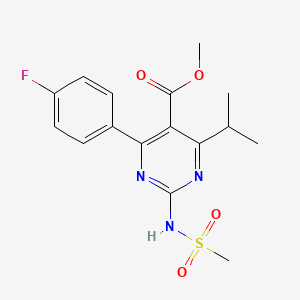
Teloidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teloidine is an organic compound that belongs to the class of aromatic amines. It is structurally similar to aniline, with a methyl group substituted onto the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Teloidine can be synthesized through several methods. One common method involves the reduction of nitrotoluene. For example, p-toluidine can be obtained from the reduction of p-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrotoluene. This process is carried out in large reactors where nitrotoluene is exposed to hydrogen gas under high pressure and temperature, with a suitable catalyst to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Teloidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with halogens, sulfonic acids, and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens and sulfonic acids are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and sulfonated derivatives.
Applications De Recherche Scientifique
Teloidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of rubber chemicals and pesticides.
Mécanisme D'action
The mechanism by which teloidine exerts its effects involves its interaction with various molecular targets. In biological systems, this compound binds to nucleic acids, staining tissues rich in DNA and RNA. This binding is facilitated by the compound’s affinity for acidic tissue components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: Structurally similar but lacks the methyl group.
Toluidine Isomers: Includes o-toluidine, m-toluidine, and p-toluidine, which differ in the position of the methyl group on the benzene ring.
Uniqueness
Teloidine’s unique properties, such as its specific staining capabilities and its role as a precursor in various chemical syntheses, distinguish it from other similar compounds. Its ability to selectively bind to nucleic acids makes it particularly valuable in biological and medical research .
Propriétés
Numéro CAS |
575-62-2 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1S,5R,6R,7S)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol |
InChI |
InChI=1S/C8H15NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h4-8,10-12H,2-3H2,1H3/t4?,5-,6+,7-,8+ |
Clé InChI |
AIZXMYKYXXDPTI-UPGAHCIJSA-N |
SMILES isomérique |
CN1[C@@H]2CC(C[C@H]1[C@@H]([C@@H]2O)O)O |
SMILES canonique |
CN1C2CC(CC1C(C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















